molecular formula C6H3ClF2N2O2 B2855424 4-Chloro-2,3-difluoro-6-nitroaniline CAS No. 211693-75-3

4-Chloro-2,3-difluoro-6-nitroaniline

Cat. No.: B2855424
CAS No.: 211693-75-3
M. Wt: 208.55
InChI Key: MNNHSXLQLJDKAV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-chloro-2,3-difluoro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNHSXLQLJDKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,3-difluoro-6-nitroaniline typically involves the nitration of 4-Chloro-2,3-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-difluoro-6-nitroaniline and its derivatives depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-2,3-difluoro-6-nitroaniline
  • CAS Number : 211693-75-3
  • Molecular Formula : C₆H₃ClF₂N₂O₂
  • Molecular Weight : ~208.5 g/mol (calculated)

Structural Features: This compound belongs to the nitroaniline family, characterized by a benzene ring substituted with an amino group (-NH₂), nitro group (-NO₂), and halogen atoms (Cl, F). The substituents are positioned at the 4-chloro, 2,3-difluoro, and 6-nitro locations. Such halogenation patterns influence its physicochemical properties, reactivity, and applications in organic synthesis and analytical chemistry .

Comparison with Structural Analogs

Halogen-Substituted Nitroanilines

The table below compares This compound with key analogs differing in halogen type, position, or number:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound 211693-75-3 C₆H₃ClF₂N₂O₂ 208.5 4-Cl, 2,3-F, 6-NO₂ High purity (98%); synthetic intermediate
3-Chloro-2,4-difluoro-6-nitroaniline 50408-94-1 C₆H₃ClF₂N₂O₂ 208.5 3-Cl, 2,4-F, 6-NO₂ Similar reactivity; used in dye synthesis
4-Bromo-2,3-difluoro-6-nitroaniline 626238-73-1 C₆H₃BrF₂N₂O₂ 253.4 4-Br, 2,3-F, 6-NO₂ Higher molecular weight; limited safety data
4-Chloro-2-fluoro-6-nitroaniline 1482558-25-7 C₆H₄ClFN₂O₂ 190.5 4-Cl, 2-F, 6-NO₂ Reduced fluorination; simpler synthesis

Key Observations :

  • Halogen Effects : Bromine substitution (e.g., 4-Bromo analog) increases molecular weight and may alter solubility compared to chlorine derivatives .
  • Positional Isomerism : The 3-Chloro-2,4-difluoro isomer exhibits similar reactivity but distinct regioselectivity in reactions due to altered substituent positions .

Reactivity Trends :

  • Nitro groups facilitate reduction reactions (e.g., to amines), while halogens enable cross-coupling (e.g., Suzuki-Miyaura) .
  • Fluorine’s electronegativity increases resistance to nucleophilic substitution compared to chlorine or bromine .

Research Findings and Data Gaps

  • Safety Data: Limited hazard information exists for brominated analogs (e.g., 4-Bromo-2,3-difluoro-6-nitroaniline), necessitating further toxicological studies .
  • Detection Limits : Methods like HPLC (detection limit ~0.01 mg/L for related compounds) highlight the sensitivity achievable with halogenated nitroanilines .

Biological Activity

4-Chloro-2,3-difluoro-6-nitroaniline is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique arrangement of halogen and nitro substituents on an aniline ring, which influences its reactivity and biological activity. The presence of both chlorine and fluorine atoms, along with a nitro group, contributes to its electrophilic nature.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions.
  • Nucleophilic Substitution : The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives with distinct biological activities.
  • Antimicrobial and Antitumor Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens and may have anticancer effects by interfering with DNA replication and repair mechanisms .

Antimicrobial Activity

Research indicates that compounds with nitro and halogen substituents exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound showed promising activity against Leishmania and Trypanosoma species, which are responsible for serious neglected tropical diseases (NTDs) such as leishmaniasis and Chagas disease .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the disruption of key signaling pathways related to cell survival and proliferation. Specific IC50 values for different cancer cell lines have been reported, indicating varying degrees of sensitivity to the compound.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateHigh
2,4-Difluoro-6-nitroanilineStructureLowModerate
3-Chloro-2,4-difluoro-6-nitroanilineStructureHighLow

Case Studies

  • Study on Antileishmanial Activity : A recent study evaluated the efficacy of various nitro-substituted anilines in inhibiting Leishmania growth. Results indicated that compounds containing both chloro and fluoro groups exhibited enhanced activity compared to their non-halogenated counterparts .
  • Antitumor Efficacy in Cell Lines : In another investigation focusing on breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM within 48 hours of exposure.

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